N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide
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Overview
Description
N’-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazones It is synthesized through the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxybenzohydrazide
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also target inflammatory pathways.
Mode of Action
It’s worth noting that similar compounds have shown anti-inflammatory activity . These compounds typically work by inhibiting the production of pro-inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
Based on the anti-inflammatory activity of similar compounds , it can be inferred that this compound may affect pathways related to inflammation, such as the cyclooxygenase pathway.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have potential anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxybenzohydrazide in an ethanol solution under reflux conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazone bond . The product is then purified through recrystallization from ethanol to obtain a pure compound.
Industrial Production Methods
While specific industrial production methods for N’-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine: Another hydrazone derivative with similar structural features.
N,N’-bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane: A Schiff base compound with comparable properties.
N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide: A related compound with a thiophene ring instead of a benzene ring.
Uniqueness
N’-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit antimicrobial and anticancer properties sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-8-7-11(9-15(14)22-2)10-17-18-16(20)12-5-3-4-6-13(12)19/h3-10,19H,1-2H3,(H,18,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGVLSCOJVOQA-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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